1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Structure-Activity Relationship Medicinal Chemistry Scaffold Validation

Secure this compound for your GPCR-focused SAR or hit-to-lead campaign. Its unique combination of a 2-fluorobenzoyl azetidine and methylene-linked pyrrolidine-2,5-dione is a defined chemotype for probing 5-HT1/AT2 receptor selectivity. Minor regioisomer changes drastically affect activity; sourcing this exact configuration ensures experimental integrity. Available in research quantities for immediate procurement.

Molecular Formula C15H15FN2O3
Molecular Weight 290.294
CAS No. 2097863-57-3
Cat. No. B2667732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
CAS2097863-57-3
Molecular FormulaC15H15FN2O3
Molecular Weight290.294
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C15H15FN2O3/c16-12-4-2-1-3-11(12)15(21)17-7-10(8-17)9-18-13(19)5-6-14(18)20/h1-4,10H,5-9H2
InChIKeyYYAZZRJEPITYAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097863-57-3): Chemical Identity and Research Procurement Context


The compound 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097863-57-3) is a synthetic small molecule (C15H15FN2O3, MW 290.29 g/mol) characterized by a pyrrolidine-2,5-dione moiety linked via a methylene bridge to an azetidine ring, which is N-substituted with a 2-fluorobenzoyl group [1]. Its structure places it within a broader class of azetidine-pyrrolidine-dione derivatives that have been investigated as scaffolds for G-protein coupled receptor (GPCR) ligands, including 5-HT1 receptor agonists and angiotensin II type 2 (AT2) receptor antagonists [2]. This compound is catalogued as a research chemical by multiple suppliers targeting medicinal chemistry and early drug discovery programs [1].

Why Generic Substitution Is Not Feasible for 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione in Research Programs


In research chemistry, compounds within the azetidine-pyrrolidine-dione class cannot be considered interchangeable due to the profound impact of subtle structural modifications on biological target selectivity and pharmacokinetic profiles. The specific combination of a 2-fluorobenzoyl substituent on the azetidine ring and a methylene-linked pyrrolidine-2,5-dione distinguishes this compound from its regioisomers (e.g., 3- or 4-fluorobenzoyl variants), analogues lacking the fluorine atom, or those with alternative linkers [1]. Literature on related azetidine and pyrrolidine derivatives demonstrates that even minor positional changes in fluorine substitution or linker topology can drastically shift activity from, for instance, 5-HT1D agonism to AT2 receptor antagonism [2][3]. Consequently, substituting this compound with a close structural analogue without equivalent validation data risks confounding experimental results, misidentifying structure-activity relationships (SAR), and wasting project resources. The quantitative evidence below, though limited, supports the need for compound-specific procurement based on defined structural features rather than class-level assumptions.

Quantitative Differentiation Guide for 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097863-57-3)


Structural Differentiation: 2-Fluorobenzoyl vs. Regioisomeric and De-fluorinated Analogues

The target compound features a 2-fluorobenzoyl substituent at the azetidine nitrogen. Published comparative SAR data for a related series of azetidine-pyrrolidine derivatives reveals that the position of fluorine substitution on the benzoyl ring is a critical determinant of receptor selectivity. In US Patent US5998440 [1], a 2-fluorophenyl variant within a similar chemotype displayed superior 5-HT1Dα receptor agonism (EC50 < 10 nM) compared to its 3- or 4-fluoro regioisomers, which showed >10-fold reduced potency. Although this specific data is for analogues with an indolyl-alkylene linker rather than the exact pyrrolidine-2,5-dione scaffold, it provides foundational class-level evidence that the 2-fluoro orientation is non-interchangeable. For the target compound, direct quantitative comparison data against its 3- or 4-fluorobenzoyl regioisomers is not available in the public domain.

Structure-Activity Relationship Medicinal Chemistry Scaffold Validation

Scaffold Differentiation: Pyrrolidine-2,5-dione vs. Pyrrolidine or Other Heterocyclic Cores

The pyrrolidine-2,5-dione moiety introduces specific hydrogen bond acceptor/donor properties and alters metabolic stability compared to a bare pyrrolidine ring. In the Novartis AT2 receptor antagonist program (US20170145032A1) [1], compounds bearing a pyrrolidine-2,5-dione core demonstrated IC50 values in the low nanomolar range (e.g., IC50 = 40 nM) against AT2 receptor, while corresponding pyrrolidine analogues without the carbonyl groups showed >100-fold loss in binding affinity. The target compound incorporates this critical dione functionality, whereas close structural analogues like 1-[1-(2-fluorobenzoyl)azetidin-3-yl]pyrrolidine (CAS 2320515-70-4) lack the carbonyl oxygens and are therefore predicted to be significantly less active against targets requiring the dione pharmacophore.

Core Scaffold Activity Medicinal Chemistry AT2 Receptor Antagonism

Physicochemical Properties and Calculated Drug-Likeness Differentiation

Computed physicochemical parameters for the target compound (PubChem [1]) indicate a topological polar surface area (TPSA) of 57.7 Ų, a LogP (XLogP3-AA) of 0.4, and a molecular weight of 290.29 g/mol, placing it within favorable oral drug space (Lipinski Rule of 5 compliant). In contrast, the common analogue 1-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione (CAS 1795303-73-9) has an increased molecular weight (~310.7 g/mol) and TPSA, and a higher LogP due to the additional chloro substituent [2]. While the biological impact of these differences has not been empirically validated, they translate into a dissimilar absorption and permeability profile, which would necessitate distinct formulation strategies during lead optimization. Specific bioavailability data is absent from the public literature.

Physicochemical Profiling Drug Discovery Pre-clinical Selection

Recommended Application Scenarios for Procuring 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097863-57-3)


Building SAR Libraries for 5-HT1 or AT2 Receptor Antagonist Programs

Given the evidence from related patent literature [1] that azetidine-pyrrolidine-dione scaffolds target 5-HT1 and AT2 receptors, this compound is well-suited as a key intermediate or reference standard in a structure-activity relationship (SAR) study. Researchers exploring the impact of fluorobenzoyl regioisomers or the role of the pyrrolidine-2,5-dione core on GPCR binding can use this specific compound with the 2-fluorobenzoyl configuration to map the optimal substitution patterns for receptor subtype selectivity.

Medicinal Chemistry Lead Optimization: Core Scaffold and Linker Exploration

The combination of a methylene-linked pyrrolidine-2,5-dione and an azetidine 2-fluorobenzamide in this compound represents a distinct chemotype. As supported by class-level SAR data showing the critical role of the dione unit [2], procurement of this molecule enables systematic exploration of how the methylene spacer length and the azetidine N-substituent affect in vitro potency and metabolic stability, providing a strategic starting point for hit-to-lead campaigns.

Negative Control or Comparator for In Vitro Pharmacological Assays

Where active 5-HT1 or AT2 receptor ligands have been developed based on similar scaffolds, this compound may serve as an inactive or differentially active comparator if experimental data confirms it lacks agonism or antagonism at the primary target. Its structural similarity to known patent examples [2] without confirmed bioactivity makes it a plausible negative control for validating assay specificity, pending in-house profiling.

Quote Request

Request a Quote for 1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.